(6-Fluoroquinolin-4-YL)boronic acid
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Overview
Description
(6-Fluoroquinolin-4-YL)boronic acid is a boronic acid derivative with the molecular formula C9H7BFNO2. This compound is notable for its inclusion of both a quinoline ring and a boronic acid functional group, making it a valuable building block in organic synthesis . Boronic acids are known for their versatility in forming carbon-carbon bonds, which is crucial in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of (6-Fluoroquinolin-4-YL)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated systems and optimized reaction conditions to ensure high yield and purity . The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Fluoroquinolin-4-YL)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or other oxidized forms.
Reduction: Reduction of the quinoline ring or the boronic acid group under specific conditions.
Substitution: Nucleophilic substitution reactions where the boronic acid group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenated compounds and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronate esters, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
(6-Fluoroquinolin-4-YL)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
Comparison with Similar Compounds
- (6-Fluoroquinolin-8-yl)boronic acid
- 6-Fluoroquinoline-8-boronic acid
Comparison: While (6-Fluoroquinolin-4-YL)boronic acid shares similarities with other fluoroquinoline boronic acids, it is unique in its specific substitution pattern on the quinoline ring. This unique structure can influence its reactivity and the types of reactions it can undergo .
Properties
Molecular Formula |
C9H7BFNO2 |
---|---|
Molecular Weight |
190.97 g/mol |
IUPAC Name |
(6-fluoroquinolin-4-yl)boronic acid |
InChI |
InChI=1S/C9H7BFNO2/c11-6-1-2-9-7(5-6)8(10(13)14)3-4-12-9/h1-5,13-14H |
InChI Key |
RSKQLROPHVZDLR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C=C(C=CC2=NC=C1)F)(O)O |
Origin of Product |
United States |
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